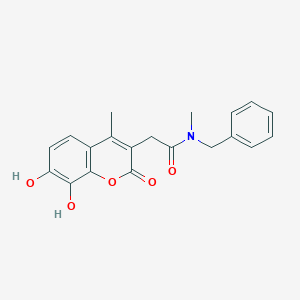
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate, also known as BSIN, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cancer cell proliferation. 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has been shown to induce cell cycle arrest and apoptosis in cancer cells, which makes it a promising candidate for the development of new anticancer drugs.
Biochemical and Physiological Effects:
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to exhibit antibacterial and antifungal activity. However, the exact biochemical and physiological effects of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate on the human body are not fully understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is its potent anticancer activity, which makes it a promising candidate for the development of new anticancer drugs. However, the synthesis process for 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is complex and requires expertise in organic chemistry. Additionally, the exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is not fully understood, and further research is needed to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the research and development of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate. One of the main directions is the development of new anticancer drugs based on the structure of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate. Another direction is the synthesis of novel materials using 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate as a building block. Additionally, further research is needed to determine the exact mechanism of action of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate and its safety and efficacy in humans.
Conclusion:
In conclusion, 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis process for 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is complex, and it has been extensively studied for its potential applications in medicinal chemistry and material science. 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate exhibits potent anticancer activity against various cancer cell lines, but further research is needed to determine its safety and efficacy in humans. There are several future directions for the research and development of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate, including the development of new anticancer drugs and the synthesis of novel materials.
Métodos De Síntesis
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate can be synthesized using a multistep reaction process that involves the use of various reagents and solvents. The synthesis process starts with the reaction of 4-bromobenzenesulfonyl chloride with 3-methylimidazole to form 3-(4-bromophenyl)sulfonyl-3-methylimidazole. This intermediate is then reacted with 4-hydroxy-1-naphthaldehyde to form the final product 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate. The synthesis process is complex and requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has been extensively studied for its potential applications in various fields. One of the main applications of 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate is in the field of medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. 3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate has also been studied for its potential applications in the field of material science, where it has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Nombre del producto |
3-(4-Bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate |
|---|---|
Fórmula molecular |
C20H14BrN3O4S |
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
(3E)-3-(4-bromophenyl)sulfonylimino-2-(3-methylimidazol-3-ium-1-yl)-4-oxonaphthalen-1-olate |
InChI |
InChI=1S/C20H14BrN3O4S/c1-23-10-11-24(12-23)18-17(19(25)15-4-2-3-5-16(15)20(18)26)22-29(27,28)14-8-6-13(21)7-9-14/h2-12H,1H3 |
Clave InChI |
DEYUUEJODSPTFE-UHFFFAOYSA-N |
SMILES isomérico |
C[N+]1=CN(C=C1)C\2=C(C3=CC=CC=C3C(=O)/C2=N/S(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
SMILES |
C[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
SMILES canónico |
C[N+]1=CN(C=C1)C2=C(C3=CC=CC=C3C(=O)C2=NS(=O)(=O)C4=CC=C(C=C4)Br)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4,7-dimethyl-5-[(2-methyl-2-propenyl)oxy]-2-oxo-2H-chromen-3-yl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B264389.png)
![N-(3,4,5-trimethoxyphenyl)-2-[(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetamide](/img/structure/B264393.png)

![3-[3-(4-fluorophenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl]-N-[1-(hydroxymethyl)-3-(methylsulfanyl)propyl]propanamide](/img/structure/B264404.png)
![9-oxo-N-(3-phenylpropyl)-9H-benzo[c]indolo[3,2,1-ij][1,5]naphthyridine-2-carboxamide](/img/structure/B264406.png)
![N-(tetrahydro-2-furanylmethyl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B264419.png)
![3-(4-methyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)-N-(2-pyridinylmethyl)propanamide](/img/structure/B264420.png)
![N-({[(4,11-dimethyl-2-oxo-6,7,8,9-tetrahydro-2H-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino}acetyl)isoleucine](/img/structure/B264432.png)
![(2S)-3-methyl-2-[[2-[[2-(4-methyl-2-oxo-6,7,8,9-tetrahydro-[1]benzofuro[3,2-g]chromen-3-yl)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B264434.png)
![N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norvaline](/img/structure/B264435.png)
![4-(3-fluoro-4-isopropoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264451.png)
![1-[2-(dimethylamino)ethyl]-3-hydroxy-4-{4-[(3-methylbenzyl)oxy]benzoyl}-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B264469.png)
![2-[(4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]-N-(1-methyl-3-phenylpropyl)acetamide](/img/structure/B264478.png)
![2-{[2-(2,3-dimethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B264488.png)